molecular formula C17H19N3O3 B2712026 2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide CAS No. 2034266-26-5

2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Cat. No.: B2712026
CAS No.: 2034266-26-5
M. Wt: 313.357
InChI Key: JFCCOMROZGPLCC-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a tetrahydropyrazolo[1,5-a]pyridine group

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several scientific research applications:

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole core, which can be synthesized from catechol and formaldehyde under acidic conditions. The tetrahydropyrazolo[1,5-a]pyridine moiety can be synthesized through cyclization reactions involving appropriate precursors such as hydrazine and pyridine derivatives. The final step involves coupling these two moieties through an acetamide linkage, often using reagents like acetic anhydride and catalysts under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored and adjusted to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The tetrahydropyrazolo[1,5-a]pyridine group may enhance the compound’s binding affinity and specificity. These interactions can lead to alterations in cellular signaling pathways, ultimately exerting the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzo[d][1,3]dioxole and tetrahydropyrazolo[1,5-a]pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(8-12-4-5-15-16(7-12)23-11-22-15)18-9-13-10-19-20-6-2-1-3-14(13)20/h4-5,7,10H,1-3,6,8-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCCOMROZGPLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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